Zinviroxime
Overview
Description
Zinviroxime: is a benzimidazole derivative known for its antiviral properties. It is an isomer of enviroxime and has shown efficacy in inhibiting the replication of rhinoviruses and enteroviruses . The molecular formula of this compound is C17H18N4O3S , and it has a molecular weight of 358.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinviroxime can be synthesized through a multi-step process involving the reaction of 2-amino-1-(isopropylsulfonyl)-6-benzimidazole with phenylmethylidenehydroxylamine . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Zinviroxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole compounds.
Scientific Research Applications
Zinviroxime has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and as a reagent in organic synthesis.
Biology: Studied for its antiviral properties and its ability to inhibit the replication of rhinoviruses and enteroviruses.
Medicine: Investigated for its potential use in antiviral therapies, particularly for respiratory infections.
Industry: Utilized in the development of antiviral drugs and as a standard in quality control processes
Mechanism of Action
Zinviroxime exerts its antiviral effects by targeting the 3A coding region of rhinovirus and poliovirus. It inhibits the replication of these viruses by interfering with the host phosphatidylinositol 4-kinase III enzyme, which is essential for viral replication . This inhibition prevents the formation of viral replication complexes, thereby reducing viral load and infection .
Comparison with Similar Compounds
Enviroxime: Another benzimidazole derivative with similar antiviral properties.
Ribavirin: A broad-spectrum antiviral compound.
Pleconaril: An antiviral drug used to treat picornavirus infections.
Uniqueness of Zinviroxime: this compound is unique due to its specific inhibition of the 3A coding region of rhinovirus and poliovirus, which distinguishes it from other antiviral compounds that may target different viral proteins or pathways . Additionally, its isomeric relationship with enviroxime provides insights into the structural and functional diversity of benzimidazole derivatives .
Properties
IUPAC Name |
(NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXBHQELWQLHF-SILNSSARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024511 | |
Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72301-78-1 | |
Record name | Zinviroxime [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZINVIROXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SWB3P2O2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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